![molecular formula C10H8ClN3O2 B2758473 N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide CAS No. 920228-91-7](/img/structure/B2758473.png)
N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide, due to its structural characteristics, may be related to compounds involved in synthesis processes aimed at producing antimicrobial and cytotoxic agents. For example, a study involving the synthesis of azetidine-2-one derivatives of 1H-benzimidazole demonstrated antimicrobial and cytotoxic activities. These compounds were synthesized through a series of reactions starting with the preparation of 1-methyl-1H-benzimidazol-2-amine, indicating the relevance of structurally similar compounds in the development of potential antimicrobial and cytotoxic agents (Noolvi et al., 2014).
Oligonucleotide Synthesis
Compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide could play a role in the synthesis of oligonucleotides. An example is the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for oligodeoxynucleotide synthesis, simplifying the deprotection and isolation of the final product. This demonstrates the potential of related compounds in the efficient synthesis of oligonucleotides for research and therapeutic applications (Sinha et al., 1984).
DNA-Binding and Anticancer Activities
The structural features of N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide suggest its potential in forming complexes with metals that exhibit DNA-binding properties and cytotoxic activities. Binuclear copper(II) complexes, for example, have shown potent anticancer activities against various cancer cell lines, with DNA-binding abilities suggesting intercalation as the mode of action. These findings highlight the potential of structurally similar compounds in anticancer research (Xiao-Wen Li et al., 2012).
Novel Synthetic Pathways
Research on compounds with similar structures to N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide has led to the development of novel synthetic pathways. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the versatility of related compounds in organic synthesis, offering new methodologies for preparing valuable chemical intermediates (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-13-9(15)10(16)14-8-4-7(11)3-2-6(8)5-12/h2-4H,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRUHMUNWCENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide |
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